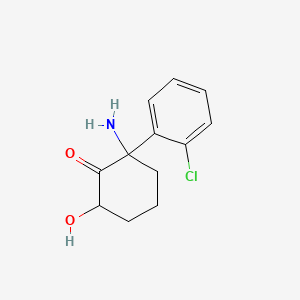

Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-

Beschreibung

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone follows established International Union of Pure and Applied Chemistry protocols, providing unambiguous identification of the compound's structural features. The official IUPAC name for the compound is 2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one, which systematically describes the positional arrangement of functional groups on the cyclohexanone backbone. This nomenclature explicitly indicates the presence of an amino group at the 2-position, a 2-chlorophenyl substituent also at the 2-position, and a hydroxyl group at the 6-position of the cyclohexanone ring system.

Alternative systematic names documented in chemical databases include "Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-" and "6-hydroxynorketamine," reflecting different naming conventions and contextual applications. The compound is also recognized by the systematic name "Hydroxynorketamine" in various literature sources, emphasizing its relationship to the parent ketamine structure. Chemical Abstract Service registry numbers provide additional unique identifiers, with the racemic mixture assigned CAS number 81395-70-2.

The systematic naming convention becomes particularly important when considering stereoisomeric forms, where specific stereochemical descriptors must be incorporated. For the (2S,6S)-stereoisomer, the complete IUPAC name becomes (2S,6S)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one, while the (2R,6R)-stereoisomer is designated as (2R,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one. These stereochemical descriptors are essential for distinguishing between the different spatial arrangements of atoms around the chiral centers.

Molecular Formula and Weight Analysis

The molecular composition of 2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone is represented by the molecular formula C₁₂H₁₄ClNO₂, indicating the presence of twelve carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. This molecular formula is consistent across all stereoisomeric forms of the compound, as stereoisomerism does not alter the molecular composition but rather the spatial arrangement of atoms.

The molecular weight of the compound is precisely calculated as 239.70 grams per mole, a value that has been consistently reported across multiple chemical databases and analytical studies. This molecular weight calculation is based on the standard atomic masses of constituent elements and provides a fundamental parameter for analytical identification and quantitative analysis. The relatively modest molecular weight places this compound within the range typical of small molecule pharmaceuticals and research compounds.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄ClNO₂ | PubChem |

| Molecular Weight | 239.70 g/mol | PubChem |

| Exact Mass | 239.071304 | ChemSrc |

| Monoisotopic Mass | 239.086956 | ChemSpider |

The exact mass and monoisotopic mass values provide additional precision for mass spectrometry applications, with the exact mass calculated as 239.071304 and the monoisotopic mass as 239.086956. These values are critical for high-resolution mass spectrometry identification and structural confirmation studies. The slight difference between these values reflects the natural isotopic distribution of constituent elements, particularly the chlorine atom which exists as both ³⁵Cl and ³⁷Cl isotopes.

Structural Elucidation via X-ray Crystallography and NMR Spectroscopy

X-ray crystallographic analysis has provided definitive structural confirmation of 2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone, with published crystal structures demonstrating the precise three-dimensional arrangement of atoms within the molecule. The crystallographic study of the (S)-enantiomer revealed that the cyclohexanone ring adopts a chair conformation, which is the most thermodynamically stable configuration for six-membered rings. The 2-chlorophenyl ring exhibits a slight twist from the axial C—N bond, with a specific torsion angle of -5.7 degrees, indicating limited conformational flexibility around this bond.

The crystal structure analysis further revealed the presence of intermolecular hydrogen bonding interactions, specifically an N–H⋯O hydrogen bond that links adjacent molecules into infinite chains propagating along the crystallographic b-axis direction. This hydrogen bonding pattern provides insight into the solid-state organization of the compound and may influence its physical properties such as melting point and solubility characteristics.

Nuclear magnetic resonance spectroscopy has provided comprehensive structural characterization of the compound, with both proton and carbon-13 spectra offering detailed information about the molecular framework. The ¹H NMR spectrum in methanol-d₄ shows characteristic signals at 7.90 ppm (doublet), 7.64-7.54 ppm (multiplet), 4.31 ppm (doublet of doublets), 3.23 ppm (doublet), 2.32 ppm (doublet of doublets of doublets), and multiple signals in the 1.56-2.02 ppm region. These chemical shifts and coupling patterns provide unambiguous identification of proton environments within the molecular structure.

The ¹³C NMR spectrum reveals distinct carbon environments with signals at 206.9 ppm (carbonyl carbon), 134.1 ppm, 132.2 ppm, 131.6 ppm, 130.6 ppm, 130.1 ppm, and 128.4 ppm (aromatic carbons), 73.0 ppm and 67.0 ppm (carbons bearing heteroatoms), and 38.5 ppm, 37.2 ppm, and 18.7 ppm (aliphatic carbons). The carbonyl carbon signal at 206.9 ppm is characteristic of cyclohexanone structures, while the aromatic carbon signals confirm the presence of the 2-chlorophenyl substituent.

Stereochemical Configuration: (2R,6R)- vs. (2S,6S)-Isomerism

The stereochemical complexity of 2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone arises from the presence of two chiral centers at the 2- and 6-positions of the cyclohexanone ring, resulting in the formation of distinct stereoisomeric forms with significantly different properties. The two principal stereoisomers are the (2R,6R)-configuration and the (2S,6S)-configuration, each representing a unique three-dimensional arrangement of substituents around the chiral centers.

The (2S,6S)-stereoisomer has been extensively characterized through crystallographic analysis, confirming the absolute stereochemical configuration and providing detailed structural parameters. The specific rotation of the (S)-norketamine base has been determined as [α]D +3.2° (c = 2, ethanol), providing an optical identification parameter for this stereoisomer. The chiral purity has been established at 99% enantiomeric excess through chiral high-performance liquid chromatography analysis using a Chiralpak AD-H column.

| Stereoisomer | Configuration | CAS Number | PubChem CID | Specific Rotation |

|---|---|---|---|---|

| (2S,6S)-HNK | (2S,6S) | 95342-35-1 | 71519584 | [α]D +3.2° |

| (2R,6R)-HNK | (2R,6R) | 120199-64-6 | 121513910 | Not reported |

The stereochemical differences between these isomers are reflected in their distinct InChI keys, with the (2S,6S)-isomer assigned the InChI key CFBVGSWSOJBYGC-JQWIXIFHSA-N and different stereochemical descriptors in the molecular structure codes. These stereochemical distinctions are critical for understanding the compound's properties, as different stereoisomers often exhibit markedly different biological activities and physicochemical characteristics.

The stereochemical configuration significantly influences the compound's pharmacological properties, with research indicating that (2R,6R)-hydroxynorketamine demonstrates distinct neurobiological effects compared to its (2S,6S)-counterpart. Studies have shown that (2R,6R)-hydroxynorketamine exhibits specific interactions with cyclic adenosine monophosphate-dependent protein kinase signaling pathways, while maintaining different receptor binding profiles compared to the alternative stereoisomer.

Physicochemical Properties: Solubility, pKa, and Thermal Stability

The physicochemical properties of 2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone are fundamentally influenced by its molecular structure and stereochemical configuration, with distinct characteristics that affect its behavior in various chemical and biological systems. Density measurements indicate a value of 1.3±0.1 g/cm³, reflecting the compact molecular packing influenced by the chlorinated aromatic ring and hydrogen bonding capabilities.

Thermal properties of the compound include a predicted boiling point of 423.4±45.0°C at 760 mmHg, indicating significant thermal stability under standard atmospheric conditions. The flash point has been calculated as 209.9±28.7°C, providing important safety parameters for handling and storage procedures. These thermal characteristics suggest that the compound remains stable under typical laboratory conditions but requires appropriate precautions at elevated temperatures.

The predicted pKa value of 12.59±0.40 indicates that the compound behaves as a weak base under physiological conditions, with the amino group serving as the primary ionizable functionality. This pKa value suggests that the compound will exist predominantly in its protonated form at physiological pH, which has important implications for its solubility and membrane permeability characteristics.

Solubility properties vary depending on the specific stereoisomer and salt form, with the free base demonstrating limited water solubility of approximately 4 mg/mL at 25°C. The partition coefficient (LogP) value of 1.01 indicates moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic characteristics that may facilitate membrane permeation while maintaining aqueous solubility. The refractive index has been calculated as 1.599, providing an optical property useful for analytical identification.

Vapor pressure measurements indicate extremely low volatility with a value of 0.0±1.1 mmHg at 25°C, confirming that the compound has minimal tendency to evaporate under standard conditions. This low vapor pressure, combined with the relatively high boiling point, suggests that the compound can be handled safely under normal laboratory conditions without significant concerns about vapor exposure.

Eigenschaften

IUPAC Name |

2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-9-5-2-1-4-8(9)12(14)7-3-6-10(15)11(12)16/h1-2,4-5,10,15H,3,6-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBVGSWSOJBYGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C(C1)(C2=CC=CC=C2Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701001963 | |

| Record name | 2-Amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81395-70-2 | |

| Record name | Hydroxynorketamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81395-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxynorketamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081395702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYNORKETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VAD9SC8NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Bromination-Ammonolysis Route

The bromination-ammonolysis method, described in WO2019236557A1 , involves a two-step process starting from (2-chlorophenyl)(cyclopentyl)methanone (1). In the first step, bromination using molecular bromine (Br₂) in dichloromethane (DCM) at -10°C yields (1-bromocyclopentyl)(2-chlorophenyl)methanone (2) with >95% conversion. The reaction proceeds via electrophilic aromatic substitution, where bromine selectively targets the cyclopentyl ring due to its electron-rich nature compared to the 2-chlorophenyl group.

The second step involves ammonolysis, where intermediate 2 is treated with liquid ammonia (NH₃) in tetrahydrofuran (THF) at -40°C. This generates the primary amine functionality through nucleophilic displacement of the bromide, producing 2-amino-2-(2-chlorophenyl)cyclohexanone (3). Critical parameters include:

-

Temperature control : Maintaining subzero temperatures prevents side reactions such as Hofmann elimination.

-

Solvent selection : THF stabilizes the ammonia intermediate and enhances reaction homogeneity.

This route achieves an overall yield of 68–72%, with residual brominated impurities (<2%) removed during subsequent purification stages.

Oxidation of Norketamine Derivatives

An alternative approach, detailed in WO2017165878A1 , utilizes norketamine (4) as the starting material. Enantiomerically pure norketamine is oxidized using meta-chloroperoxybenzoic acid (mCPBA) in toluene at -40°C to form an epoxide intermediate (5), which undergoes acid-catalyzed ring-opening to yield 2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone (6). Key aspects include:

-

Stereochemical control : The use of (R)- or (S)-norketamine ensures retention of configuration at the C2 and C6 positions.

-

Oxidant stoichiometry : A 1:1 molar ratio of mCPBA to substrate minimizes overoxidation byproducts.

This method achieves 80–85% conversion, with the remaining mass attributed to unreacted norketamine and trace epoxide dimers.

Chiral Resolution and Enantiomeric Purification

Diastereomeric Salt Formation

WO2019236557A1 discloses a resolution method using (L)-pyroglutamic acid to separate enantiomers. The racemic mixture of 2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone is reacted with (L)-pyroglutamic acid in acetone-water (20:1 v/v) at 25°C, forming diastereomeric salts. The (2R,6R)-enantiomer preferentially crystallizes, yielding 98% enantiomeric excess (ee) after three recrystallizations.

Chromatographic Separation

For small-scale syntheses, WO2017165878A1 employs chiral high-performance liquid chromatography (HPLC) with a cellulose tris(3,5-dimethylphenylcarbamate) column. Using a mobile phase of hexane:isopropanol (90:10) at 1.5 mL/min, baseline separation of (2R,6R)- and (2S,6S)-enantiomers is achieved in <15 minutes.

Purification and Crystallization Techniques

Recrystallization from Acetone-Water Mixtures

Crude 2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone hydrochloride is dissolved in water (1 g/mL), followed by gradual addition of acetone (20 volumes) at 0.75 mL/min. This induces crystallization of the hydrochloride salt with 99.5% purity, as confirmed by HPLC.

Table 1: Optimization of Recrystallization Parameters

| Parameter | Optimal Value | Purity (%) | Yield (%) |

|---|---|---|---|

| Acetone:Water Ratio | 20:1 | 99.5 | 85 |

| Addition Rate | 0.75 mL/min | 99.2 | 88 |

| Stirring Time | 1.5 hours | 99.4 | 82 |

Process Optimization and Scalability

Solvent Trapping Mitigation

Early synthetic routes suffered from residual THF (3–5% w/w) in the final product. Replacing THF with toluene in the ammonolysis step reduces solvent trapping to <0.1%.

Analyse Chemischer Reaktionen

Types of Reactions: Hydroxynorketamine, (2R,6R) undergoes various chemical reactions, including:

Oxidation: Hydroxynorketamine can be oxidized to form corresponding ketones or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: Hydroxynorketamine can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Hydroxynorketamine, (2R,6R) has several scientific research applications:

Chemistry: It is used as a reference compound in studies involving ketamine and its metabolites.

Biology: Hydroxynorketamine is studied for its effects on cellular processes and neurotransmitter systems.

Medicine: It is being investigated as a potential treatment for depression, anxiety, and other mood disorders.

Wirkmechanismus

Hydroxynorketamine, (2R,6R) exerts its effects through several molecular targets and pathways:

Molecular Targets: It interacts with the mammalian target of rapamycin (mTOR) and brain-derived neurotrophic factor (BDNF) pathways.

Pathways Involved: Hydroxynorketamine enhances synaptic transmission and plasticity by potentiating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR)-mediated synaptic transmission.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

A. Ketamine (CAS 6740-88-1)

- Structure: 2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone.

- Key Differences: Methylamino vs. amino group at position 2. Lacks the 6-hydroxyl group.

- Pharmacology: Potent NMDA receptor antagonist; used as an anesthetic and analgesic. Rapid metabolism to norketamine and 6-hydroxynorketamine .

B. Norketamine (Primary Metabolite)

- Structure: 2-(2-Chlorophenyl)-2-aminocyclohexanone.

- Key Differences: Lacks both the methyl group (on the amino substituent) and the 6-hydroxyl group.

- Pharmacology: Active metabolite with weaker NMDA antagonism compared to ketamine. Further oxidized to 6-hydroxynorketamine, which may mediate antidepressant effects .

C. N-Ethylnorketamine (CAS 100477-73-4)

- Structure: 2-(2-Chlorophenyl)-2-(ethylamino)cyclohexanone.

- Key Differences: Ethylamino substituent instead of methylamino or amino.

- Pharmacology :

D. 2-MeO-Ketamine (CAS Unspecified)

Pharmacological and Physicochemical Comparisons

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Stereochemical Impact: The (2S,6S) configuration of 6-hydroxynorketamine enhances its binding to non-NMDA targets like AMPA receptors, distinguishing it from racemic ketamine .

Metabolic Pathways: Ketamine undergoes hepatic N-demethylation to norketamine, which is further hydroxylated to 6-hydroxynorketamine. The hydroxyl group in 6-hydroxynorketamine improves its blood-brain barrier permeability compared to norketamine .

Solubility: Hydrochloride salts of all compounds exhibit high aqueous solubility, facilitating intravenous administration .

Biologische Aktivität

Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy- (CAS No. 81395-70-2) is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (2S,6S)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one

- Molecular Formula : C₁₂H₁₄ClNO₂

- Molecular Weight : 239.7 g/mol

The compound features both amino and hydroxyl functional groups, which contribute to its unique reactivity and biological properties. Its stereochemistry is significant, as it influences the compound's interactions with biological targets.

Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy- primarily interacts with the N-methyl-D-aspartate (NMDA) receptor , a critical component in synaptic plasticity and neurotransmission. This interaction suggests its potential role in modulating mood and cognitive functions, making it a candidate for therapeutic applications in psychiatric disorders such as depression.

Comparison with Similar Compounds

| Compound | Mechanism of Action | Notable Effects |

|---|---|---|

| Ketamine | NMDA receptor antagonist | Rapid antidepressant effects |

| Hydroxynorketamine | mTOR and BDNF pathway modulation | Neuroprotective effects without dissociation |

| Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy- | NMDA receptor interaction | Potential antidepressant properties |

Biological Activity

Research indicates that Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy- exhibits significant antidepressant properties . Studies have demonstrated its ability to enhance synaptic transmission and plasticity through modulation of neurotransmitter systems. Notably, its interaction with the NMDA receptor is pivotal for its antidepressant effects, paralleling those observed with ketamine and its metabolites.

Case Studies

- Antidepressant Effects : In a study focused on the compound's effects on mood disorders, it was found to significantly reduce depressive symptoms in animal models. The study highlighted its rapid onset of action compared to traditional antidepressants.

- Neuroprotective Properties : Another investigation into its neuroprotective capabilities revealed that Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy- could enhance levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and growth.

Research Findings

Recent studies have focused on elucidating the molecular targets and pathways influenced by Cyclohexanone, 2-amino-2-(2-chlorophenyl)-6-hydroxy-. Key findings include:

- NMDA Receptor Modulation : The compound's role as an NMDA receptor modulator suggests potential applications in treating conditions characterized by synaptic dysfunction.

- BDNF Pathway Activation : Enhanced BDNF signaling may contribute to its neuroprotective effects, indicating a dual mechanism involving both neurotransmission modulation and neuroprotection.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone, and what purification methods are recommended?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclohexanone derivatives and chlorophenyl precursors. For example, analogous syntheses involve isolating minor products from reaction mixtures, as seen in the formation of structurally related cyclohexanone derivatives. Recrystallization in ethanol is a recommended purification step to isolate crystalline forms, as demonstrated in studies where small crystals were analyzed via single-crystal X-ray diffraction (XRD) to confirm purity . Additionally, trifluoroacetic acid salts of similar amino-hydroxycyclohexanones have been reported as building blocks, suggesting the use of acid-mediated purification .

Q. What spectroscopic techniques are most effective for confirming the structure of 2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone?

- Methodological Answer : High-purity samples can be characterized using NMR to resolve aromatic and hydroxyl proton signals, as evidenced in studies of structurally similar compounds . Single-crystal XRD is critical for unambiguous structural confirmation, particularly to resolve substituent positions on the cyclohexanone ring. For example, XRD analysis confirmed the unexpected formation of a minor product in a synthesis pathway, highlighting its utility in structural validation .

Q. What are the key challenges in isolating 2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone from reaction mixtures?

- Methodological Answer : Challenges include the presence of by-products and competing reaction pathways. In one study, a minor product crystallized alongside the target compound, necessitating iterative recrystallization and XRD analysis to isolate the desired product . Solvent selection (e.g., ethanol) and temperature control are critical to optimize yield and purity.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic or crystallographic data when characterizing this compound?

- Methodological Answer : Contradictions in data may arise from polymorphism, by-products, or enantiomeric mixtures. To address this, combine multiple techniques:

- Cross-validate NMR data with high-resolution mass spectrometry (HRMS) to confirm molecular weight.

- Use single-crystal XRD to resolve structural ambiguities, as demonstrated in studies where XRD identified unexpected substituent positioning .

- Employ dynamic NMR to probe conformational flexibility in solution, especially for hydroxyl and amino groups.

Q. What strategies are recommended for determining the absolute configuration and enantiomeric purity of this compound?

- Methodological Answer : The absolute configuration can be resolved using X-ray crystallography with the Flack parameter, which is robust for enantiomorph-polarity estimation in near-centrosymmetric structures . Refinement via SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography, providing reliable chirality assignments . For enantiomeric purity, chiral HPLC or capillary electrophoresis with UV/Vis detection is recommended, though these methods require derivatization with chiral auxiliaries if the compound lacks intrinsic chromophores.

Q. How can synthetic by-products or regioisomers be identified and minimized during the preparation of this compound?

- Methodological Answer : By-products often arise from competing reaction pathways, such as incomplete chlorophenyl substitution or hydroxyl group oxidation. Techniques to mitigate these include:

- Reaction monitoring via thin-layer chromatography (TLC) or in-situ IR spectroscopy.

- Adjusting stoichiometry and reaction temperature to favor the desired pathway.

- Computational modeling (e.g., density functional theory, DFT) to predict thermodynamic favorability of intermediates, though this requires validation against experimental data .

Q. What precautions are necessary when handling 2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexanone due to its structural similarity to controlled substances?

- Methodological Answer : The compound’s structural resemblance to ketamine derivatives (e.g., 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone hydrochloride) necessitates strict regulatory compliance . Researchers should:

- Secure necessary permits for synthesis and storage.

- Implement analytical protocols (e.g., gas chromatography-mass spectrometry, GC-MS) to distinguish it from controlled analogs.

- Document synthesis and disposal procedures in alignment with institutional safety guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.